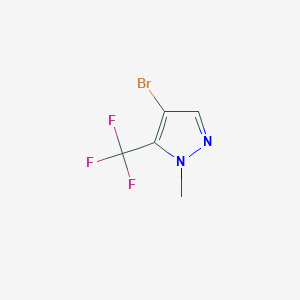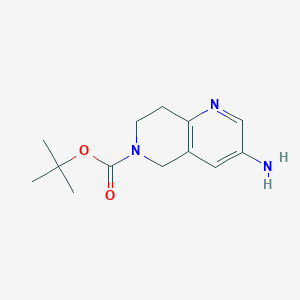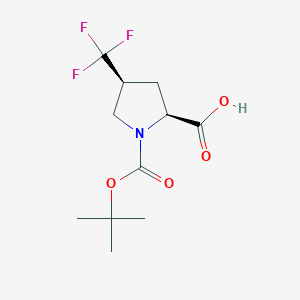
(2S,4S)-1-(叔丁氧羰基)-4-(三氟甲基)吡咯烷-2-羧酸
描述
The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a highly substituted pyrrolidine derivative. Pyrrolidine is a five-membered lactam (a cyclic amide), which is a key structural motif in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported . This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing the corresponding acids in a single microreactor. Although this paper does not directly describe the synthesis of the exact compound , the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed . The pyrrolidine ring in this compound adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured. Intermolecular hydrogen bonds link the molecules into chains. This information provides insight into the potential conformation and intermolecular interactions that could be expected for (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in chemical reactions is well-documented. A study on 2-(Trifluoromethylsulfonyloxy)pyridine (TFOP) has shown that it can be used to intermolecularly dehydrate carboxylic acids with aromatic hydrocarbons to yield ketones . While this does not directly pertain to the compound , it highlights the reactivity of trifluoromethyl-containing compounds in the presence of carboxylic acids, which could be relevant for further functionalization of the pyrrolidine derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be inferred from related compounds. The presence of the Boc group suggests that it would have increased steric bulk and resistance to polar solvents compared to unprotected amines. The trifluoromethyl group would likely contribute to the compound's lipophilicity and could affect its boiling point, density, and refractive index. The exact properties would need to be determined experimentally.
科学研究应用
催化反应与合成
该化合物的一个重要应用是在催化反应中。例如,它被用于芳基硼酸与部分还原的吡啶衍生物的偶联中,这是一个由钯催化反应促进的过程 (Wustrow 和 Wise,1991)。该方法对于合成各种叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯至关重要。类似地,铂催化的烯烃不对称氢甲酰化也利用该化合物,特别是在存在氯化亚锡作为催化剂时 (Stille 等人,1991).
晶体结构与合成
该化合物的衍生物的晶体结构和合成也很重要。例如,使用异丁氧羰基氯合成了叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯,从而深入了解了该化合物的晶体结构 (Naveen 等人,2007).
药物化学
在药物化学领域,该化合物的衍生物已被研究其作为流感神经氨酸酶抑制剂的潜力。例如,从类似核心结构合成的流感神经氨酸酶强效抑制剂的发现证明了该化合物在抗病毒药物开发中的相关性 (Wang 等人,2001).
其他研究应用
该化合物还用于其他研究领域,例如研究其光学异构体及其作为潜在降脂剂的生物学评价。这项研究提供了对该化合物对映异构体不同活性的见解 (Ohno 等人,1999).
安全和危害
The compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P305 + P351 + P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes.
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYKPXMNWXZQH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465546 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
470482-41-8 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



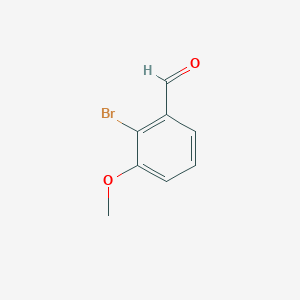
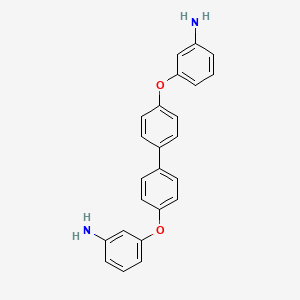
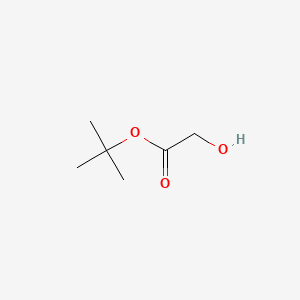

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
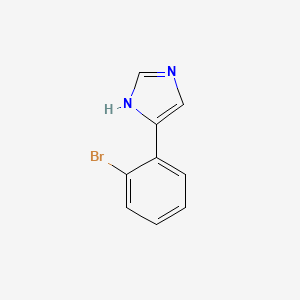
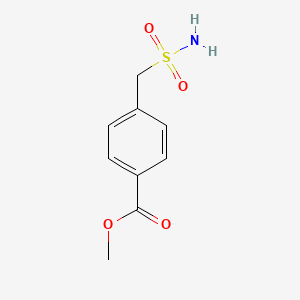
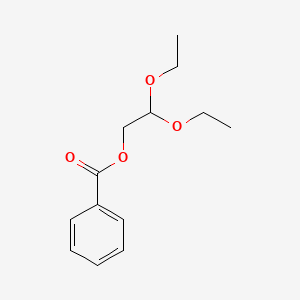

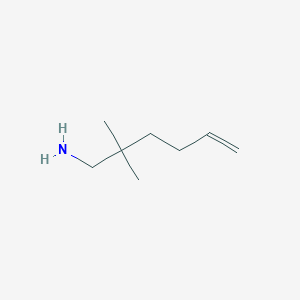
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
